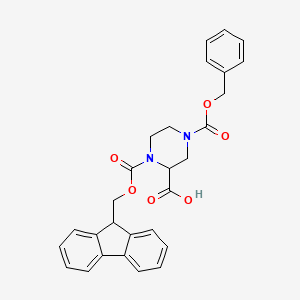
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C7H7N5O3 and a molecular weight of 209.16 g/mol . It is known for its unique structure, which includes a benzotriazine ring substituted with a nitro group and an amine oxide. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide typically involves the nitration of 1,2,4-benzotriazin-3-amine followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and hydrogen peroxide or other oxidizing agents for the oxidation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1,2,4-benzotriazin-3-amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and amine oxide functionalities play crucial roles in its reactivity and biological activities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially causing antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 7-Nitro-1,2,4-benzotriazin-3-amine 1-oxide include:
1,2,4-Benzotriazin-3-amine: Lacks the nitro and amine oxide groups, making it less reactive in certain chemical reactions.
3-Amino-7-nitro-1,2,4-benzotriazine: Similar structure but without the amine oxide group, affecting its chemical and biological properties.
Propiedades
Fórmula molecular |
C7H5N5O3 |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C7H5N5O3/c8-7-9-5-2-1-4(12(14)15)3-6(5)11(13)10-7/h1-3H,(H2,8,9,10) |
Clave InChI |
PHHMEVWJJAMNFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])[N+](=NC(=N2)N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)










